
1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-2-one is a useful research compound. Its molecular formula is C11H11F3OS2 and its molecular weight is 280.3 g/mol. The purity is usually 95%.
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Q & A
Q. Basic: What synthetic methodologies are recommended to optimize the yield of 1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-2-one?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions starting from substituted phenyl precursors. Key steps include:
- Diazotization and coupling reactions with electrophiles like isopropenyl acetate, using copper salts (e.g., CuBr) as catalysts to enhance regioselectivity and yield .
- Selective functionalization of the phenyl ring: The methylthio and trifluoromethylthio groups are introduced via nucleophilic substitution or oxidative coupling. Polar aprotic solvents (e.g., DMF) are preferred to stabilize intermediates .
- Ketone formation via Friedel-Crafts acylation, with AlCl₃ as a Lewis acid catalyst.
Critical Parameters:
- Temperature control (0–5°C for diazotization; 80–100°C for acylation).
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from byproducts .
Q. Basic: What analytical techniques are most effective for characterizing structural and electronic properties?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- X-ray Crystallography: Resolves steric effects from the bulky trifluoromethylthio and methylthio groups, confirming bond angles and torsional strain .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 314.77 for C₁₁H₁₀ClF₃OS₂) .
Q. Advanced: How do steric and electronic effects influence regioselectivity in substitution reactions?
Methodological Answer:
The compound’s reactivity is governed by:
- Steric Hindrance: The trifluoromethylthio group at the ortho position creates steric bulk, directing nucleophilic attacks to the less hindered para or meta positions .
- Electronic Effects: The electron-withdrawing -SCF₃ group deactivates the phenyl ring, making electrophilic substitutions (e.g., nitration) challenging. However, it enhances the reactivity of the ketone group toward nucleophilic additions .
Case Study:
In cross-coupling reactions (e.g., Suzuki-Miyaura), the methylthio group acts as a directing group, favoring C–S bond activation at the para position. Pd(PPh₃)₄ and K₂CO₃ in THF achieve >70% yield .
Q. Advanced: What computational approaches are used to predict biological interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the ketone oxygen (LUMO = -1.8 eV) is susceptible to nucleophilic attack .
- Molecular Docking: Simulates binding to biological targets (e.g., cytochrome P450 enzymes). The trifluoromethylthio group’s hydrophobicity enhances binding affinity to hydrophobic pockets (ΔG = -9.2 kcal/mol) .
- MD Simulations: Models membrane permeability (logP ≈ 3.5) and predicts blood-brain barrier penetration .
Q. Data Contradiction: How to resolve discrepancies in reported solubility and stability data?
Methodological Answer:
Conflicting solubility data (e.g., 2.5 mg/mL in DMSO vs. 1.2 mg/mL in ethanol) arise from:
- Purity Variations: Impurities from incomplete purification (e.g., residual Cu catalysts) alter solubility .
- Experimental Conditions: Temperature (25°C vs. 37°C) and solvent polarity significantly affect measurements.
Resolution Strategy:
- Standardize protocols (e.g., USP solubility testing).
- Use HPLC with UV detection (λ = 254 nm) to quantify purity before solubility assays .
Q. Table 1: Substituent Effects on Reactivity and Bioactivity
Substituent | Reactivity (SNAr) | LogP | Enzymatic Inhibition (IC₅₀) | Source |
---|---|---|---|---|
-SCF₃ (trifluoromethylthio) | High | 3.5 | 12.5 µM (CYP3A4) | |
-SCH₃ (methylthio) | Moderate | 2.8 | 25.3 µM (CYP3A4) | |
-Cl (chloro) | Low | 2.2 | >50 µM |
Q. Advanced: What strategies mitigate decomposition during long-term storage?
Methodological Answer:
- Lyophilization: Freeze-drying under vacuum (0.1 mBar) preserves stability for >12 months at -20°C .
- Inert Atmosphere Storage: Argon-filled vials prevent oxidation of the thioether groups.
- Stabilizers: Addition of 1% BHT (butylated hydroxytoluene) inhibits radical-mediated degradation .
Q. Basic: How to validate the compound’s role in enzyme inhibition assays?
Methodological Answer:
- Kinetic Assays: Use fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4) to measure IC₅₀. Example protocol:
- Incubate compound (0–100 µM) with enzyme and NADPH (37°C, 30 min).
- Quench with acetonitrile and analyze via LC-MS .
- Control Experiments: Compare with known inhibitors (e.g., ketoconazole for CYP3A4) to confirm specificity .
Q. Key Recommendations for Researchers
- Prioritize regioselective synthesis using Cu-catalyzed coupling .
- Use combined DFT and docking studies to predict bioactivity .
- Address solubility discrepancies via standardized purity assays .
Properties
Molecular Formula |
C11H11F3OS2 |
---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
1-[5-methylsulfanyl-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11F3OS2/c1-7(15)5-8-6-9(16-2)3-4-10(8)17-11(12,13)14/h3-4,6H,5H2,1-2H3 |
InChI Key |
WIYDWURSPYTVBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)SC)SC(F)(F)F |
Origin of Product |
United States |
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